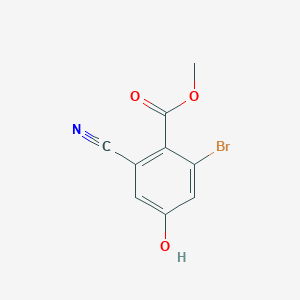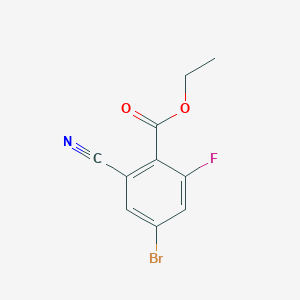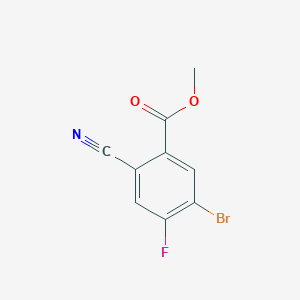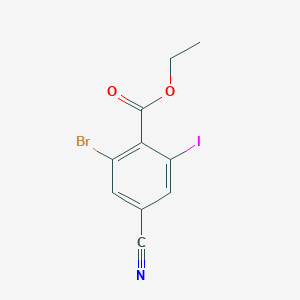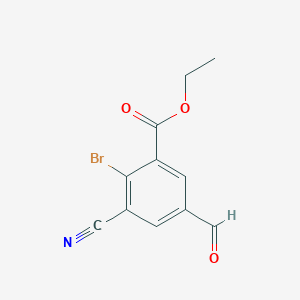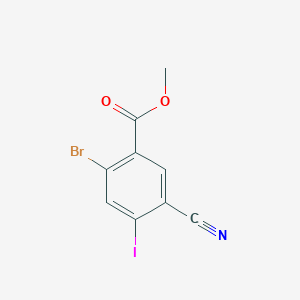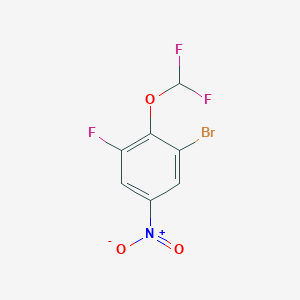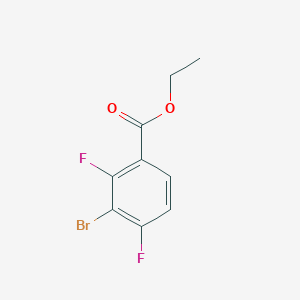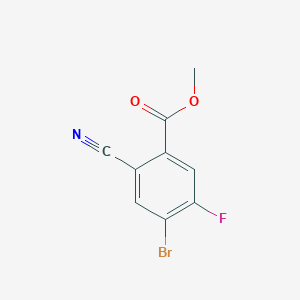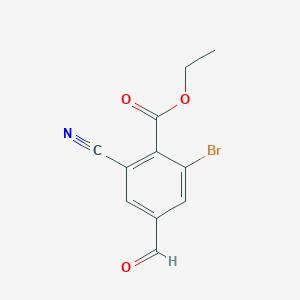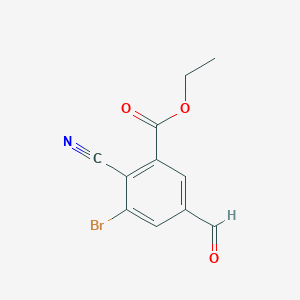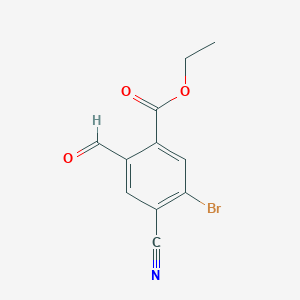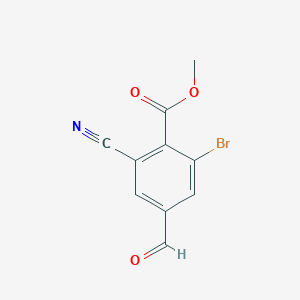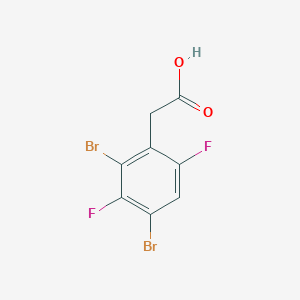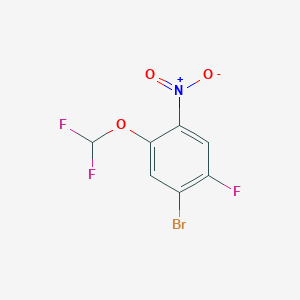
1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene
Descripción general
Descripción
“1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene” is a chemical compound with the molecular weight of 286 . It is an oil at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-bromo-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene” and its InChI code is "1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H" . This indicates the presence of bromine, fluorine, nitro, and methoxy groups on a benzene ring.Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene is a complex compound that has been a subject of various synthesis and characterization studies. For instance, Sweeney et al. (2018) synthesized a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, achieving a 90% yield. The structure was confirmed through X-ray crystallography and characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Intermediate in Medical Applications
While direct applications of 1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene in scientific research are limited, related compounds have been synthesized and used as intermediates in pharmaceuticals. For instance, Zhai Guang-xin (2006) described the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, a medication for treating arrhythmia (Zhai, 2006).
Photophysical Studies
Compounds with a similar structure have been used in photophysical studies. Gu et al. (2001) performed ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm to study the translational energy distributions of photofragments, indicating the potential utility of such compounds in understanding photophysical behaviors (Gu et al., 2001).
Electronic Properties and Applications
Furthermore, the compound's derivatives exhibit interesting electronic properties. For example, Fu et al. (2015) introduced a fluorescent inhibitor, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells (PSCs), resulting in a significant improvement in device performance. The addition of this compound led to the formation of electron transfer complexes, enhancing the power conversion efficiency of PSCs by more than 57% compared to reference cells without the compound (Fu et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation as well as respiratory irritation .
Propiedades
IUPAC Name |
1-bromo-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURQKKLRDOFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-difluoromethoxy-2-fluoro-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



